molecular formula C25H17ClFNO4 B2521208 7-Chloro-1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-81-6

7-Chloro-1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2521208
CAS RN: 874397-81-6
M. Wt: 449.86
InChI Key: GYMSSNWHVYYXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H17ClFNO4 and its molecular weight is 449.86. The purity is usually 95%.
The exact mass of the compound 7-Chloro-1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Chloro-1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescent Materials

One area of research application for this compound is in the development of photoluminescent materials. The synthesis and characterization of π-conjugated polymers and copolymers containing structural units similar to the given compound have been explored for their potential in electronic applications due to their strong photoluminescence and photochemical stability. These materials show promise for use in organic light-emitting diodes (OLEDs) and other electronic devices. The processability into thin films and good solubility in common organic solvents highlight their practical applicability in the field of optoelectronics (Beyerlein & Tieke, 2000).

Luminescent Polymers

Research has also focused on the synthesis of highly luminescent polymers containing units derived from the structural family of the given compound. These polymers exhibit strong fluorescence and high quantum yield, making them suitable for applications in light-emitting devices. The differences in optical and electrochemical properties among isomers highlight the tunability of these materials for specific applications, such as in polymer light-emitting diodes (PLEDs) (Zhang & Tieke, 2008).

Organic Solar Cells

Another significant application is in the development of organic solar cells. The compound's structural relatives have been studied for their solubility and electronic properties in bulk heterojunction systems. The selection of solvents based on cohesive energy densities for these systems has led to improvements in power conversion efficiencies, demonstrating the compound's potential in renewable energy technologies (Walker et al., 2011).

Non-fullerene Electron Acceptors

The compound and its derivatives are also being explored as non-fullerene electron acceptors in organic solar cells. This research avenue is driven by the need for materials with high electron mobility and good optical properties. Small molecular non-fullerene electron acceptors derived from similar compounds have shown promising efficiencies and open-circuit voltages in solar cell applications (Gupta et al., 2017).

properties

IUPAC Name

7-chloro-1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFNO4/c26-16-9-10-20-18(12-16)23(30)21-22(15-7-4-8-17(27)11-15)28(25(31)24(21)32-20)13-19(29)14-5-2-1-3-6-14/h1-12,19,22,29H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMSSNWHVYYXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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